molecular formula C8H7FN2O B13660180 5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13660180
M. Wt: 166.15 g/mol
InChI Key: PDVLCROWPCNDPM-UHFFFAOYSA-N
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Description

5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C8H7FN2O It is a derivative of pyridine, characterized by the presence of a fluorine atom, two methyl groups, a carbonitrile group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with a fluorinating agent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, while reduction can produce 5-fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-amine .

Scientific Research Applications

5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s reactivity and ability to form stable complexes with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

5-fluoro-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C8H7FN2O/c1-4-6(3-10)8(12)11-5(2)7(4)9/h1-2H3,(H,11,12)

InChI Key

PDVLCROWPCNDPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1F)C)C#N

Origin of Product

United States

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